Carbamazepine-10,11-epoxide-d10 (rings-d10)
CAS No.: 1219804-16-6
Cat. No.: VC0196557
Molecular Formula: C15H2N2O2D10
Molecular Weight: 262.33
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1219804-16-6 |
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Molecular Formula | C15H2N2O2D10 |
Molecular Weight | 262.33 |
IUPAC Name | 2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
Standard InChI | InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D |
SMILES | C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Structural Characteristics and Chemical Properties
Carbamazepine-10,11-epoxide-d10 (rings-d10) is a deuterium-labeled form of carbamazepine-10,11-epoxide, where ten hydrogen atoms in the aromatic ring structures have been replaced with deuterium atoms. This stable isotope labeling creates a compound that behaves nearly identically to the non-labeled version in chromatographic systems but can be distinguished by mass spectrometry due to its increased molecular weight.
The compound is characterized by the following chemical properties:
It is worth noting that there is a discrepancy in the reported molecular formulas and weights between sources. The difference appears to be an additional oxygen atom in one formulation. The most probable correct formula is C15H2D10N2O2, as it accounts for both the oxygen in the epoxide structure and the oxygen in the carboxamide group.
Synonyms and Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogues:
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Carbamazepine-10,11-epoxide-d10
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10,11-Dihydro-5H-dibenz[b,f]azepine-5-carboxamide-d10 10,11-epoxide
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Carbamazepine 10,11-epoxide-D10: 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carboxamide-1a,2,3,4,5,7,8,9,10.10b-d10
Analytical Applications
Internal Standard for Mass Spectrometry
The primary application of carbamazepine-10,11-epoxide-d10 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. In the analysis described in the scientific literature, d10-carbamazepine was used as an internal standard for measuring both carbamazepine and carbamazepine-10,11-epoxide .
Mass spectrometry relies on the detection of mass-to-charge ratios, and deuterated compounds shift these ratios in a predictable manner while maintaining similar chromatographic properties to their non-deuterated counterparts. This makes them ideal internal standards for quantitative analysis.
Clinical Significance and Research Applications
Therapeutic Drug Monitoring
The parent compounds, carbamazepine and its epoxide metabolite, are subject to therapeutic drug monitoring (TDM) in clinical practice. Carbamazepine has a therapeutic range of 17-51 μmol/L, with levels above 84.6 μmol/L considered toxic . For carbamazepine-10,11-epoxide, the therapeutic range is considered to be 1.6-16.0 μmol/L, with concentrations above 35.6 μmol/L potentially causing toxic effects .
The deuterated form (carbamazepine-10,11-epoxide-d10) plays a crucial role in accurately quantifying these compounds in patient samples, enabling precise therapeutic drug monitoring. The use of this internal standard enhances the reliability of measurements, particularly when using mass spectrometry-based methods.
Research Applications
In pharmacokinetic and metabolism studies, carbamazepine-10,11-epoxide-d10 serves as a reference compound for investigating:
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Drug-drug interactions affecting carbamazepine metabolism
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Variations in metabolite formation in different patient populations
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Validation of analytical methods for carbamazepine and metabolite quantification
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Correlation studies between parent drug and metabolite concentrations
Research has shown that the ratio between carbamazepine and its epoxide metabolite can vary significantly between patients, with values ranging from 3.37 to 12.55 (or as metabolite-to-parent ratio, from 0.0797 to 0.2967) . These variations can be influenced by concurrent medications, particularly other anticonvulsants, as well as by factors such as renal function and age .
Methodological Considerations
Method Validation Parameters
For LC-MS/MS methods using carbamazepine-10,11-epoxide-d10 as an internal standard, typical validation parameters include:
These parameters demonstrate the reliability of LC-MS/MS methods employing deuterated internal standards for the quantification of carbamazepine and its metabolites.
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